Cas no 2098032-34-7 ((5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride)

(5-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemically synthesized amine derivative featuring a pyridine core substituted with a 3-methylpiperidinyl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and drug development. Its structural motif, combining a heterocyclic amine with a piperidine moiety, suggests potential utility as a building block for bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzymes. The compound’s defined stereochemistry and high purity ensure reproducibility in experimental settings. Its physicochemical properties, including water solubility and salt stability, facilitate handling in aqueous and organic reaction conditions.
(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride structure
2098032-34-7 structure
Product Name:(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
CAS No:2098032-34-7
MF:C12H20ClN3
MW:241.760301589966
CID:5727615
PubChem ID:121209092
Update Time:2025-10-28

(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
    • F2167-4315
    • [5-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride
    • AKOS026748190
    • starbld0037065
    • 2098032-34-7
    • Inchi: 1S/C12H19N3.ClH/c1-10-3-2-4-15(9-10)12-5-11(6-13)7-14-8-12;/h5,7-8,10H,2-4,6,9,13H2,1H3;1H
    • InChI Key: VIUIHQXUVVEBFZ-UHFFFAOYSA-N
    • SMILES: C(C1C=NC=C(N2CCCC(C)C2)C=1)N.Cl

Computed Properties

  • Exact Mass: 277.1112531g/mol
  • Monoisotopic Mass: 277.1112531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2Ų

(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride Security Information

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M259771-100mg
(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
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$ 115.00 2022-06-04
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(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
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Additional information on (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

The (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Overview

(5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, also known by its CAS number 2098032-34-7, is a highly specialized organic compound with significant applications in the fields of pharmacology and chemical synthesis. This compound has garnered attention due to its unique structural properties and potential therapeutic benefits. In recent years, advancements in synthetic methodologies and pharmacological studies have shed light on its diverse applications and mechanisms of action.

The molecular structure of (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is characterized by a pyridine ring substituted with a 3-methylpiperidine group at the 5-position and a methanamine moiety at the 3-position. This arrangement imparts the compound with distinctive electronic and steric properties, making it an intriguing subject for both academic and industrial research. The dihydrochloride salt form further enhances its solubility and stability, which are critical factors in drug delivery systems.

Recent studies have explored the synthesis of this compound through various routes, including palladium-catalyzed cross-coupling reactions and multi-component synthesis strategies. These methods have not only improved the yield but also reduced the environmental footprint of the production process. For instance, researchers have reported the use of microwave-assisted synthesis to accelerate the formation of the piperidine ring, thereby optimizing the overall synthesis pathway.

In terms of pharmacology, (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride has demonstrated promising activity in preclinical models. It has been shown to exhibit potent inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have highlighted its ability to modulate ion channels, which could be leveraged in the development of treatments for neurological disorders.

The compound's interaction with biological systems has been further elucidated through advanced computational modeling techniques. Molecular docking studies have revealed that its piperidine moiety plays a crucial role in binding to target proteins, while the pyridine ring contributes to overall hydrophobicity and electronic interactions. These insights have guided researchers in designing analogs with enhanced bioavailability and efficacy.

From an industrial perspective, the scalability of synthesizing (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride remains a key consideration. Efforts are underway to develop cost-effective strategies that minimize waste and maximize product purity. For example, continuous flow chemistry has been proposed as a viable alternative to traditional batch processes, offering improved control over reaction conditions and reduced processing time.

In conclusion, (5-(3-methylpiperidin-1-yl)pyridin-3-yl)methanamine dihydrochloride represents a compelling candidate for further exploration in both academic and industrial settings. Its unique chemical properties, coupled with recent advancements in synthesis and pharmacology, position it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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